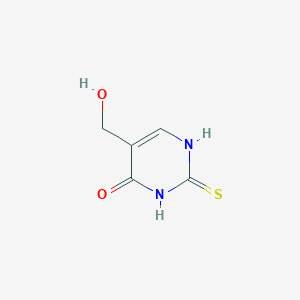

5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Hydroxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as Thio-U, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. Thio-U is a heterocyclic compound that contains a pyrimidine ring, a thioxo group, and a hydroxymethyl group. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail. Thio-U has shown promising results in various biochemical and physiological assays, making it a potential candidate for future research.

Applications De Recherche Scientifique

Biomass Conversion and Biorefining

This compound plays a role in the conversion of biomass into valuable chemicals. It’s involved in the organocatalytic upgrading of furfural and 5-hydroxymethyl furfural (HMF) to higher energy-density intermediates for renewable chemicals and biofuels . The process utilizes a catalyst derived from thiazolium ionic liquids, which are related to the compound , to achieve efficient self-coupling reactions of furfural and HMF.

Radiation-Induced DNA Damage Research

5-(Hydroxymethyl)uracil: , a derivative of our compound, is a major oxidative modification of thymine formed through ionizing radiation . This application is crucial in understanding the effects of radiation on DNA, which has implications for cancer research and the development of radioprotective agents.

Chemical Synthesis of Nucleic Acid Analogs

The compound is used in the synthesis of nucleic acid analogs, which are essential in studying the structure and function of DNA and RNA. These analogs can be used to investigate the mechanisms of mutagenesis and repair, and to develop new therapeutic agents .

Mécanisme D'action

Target of Action

It is structurally similar to 5-hydroxymethylfurfural , which has been shown to interact with various biological targets .

Mode of Action

Based on its structural similarity to 5-hydroxymethylfurfural , it may interact with its targets through similar mechanisms, such as binding to active sites or modulating enzymatic activity .

Biochemical Pathways

It is known that 5-hydroxymethylfurfural, a structurally similar compound, is involved in various biochemical pathways .

Pharmacokinetics

5-hydroxymethylfurfural, a structurally similar compound, is known to be highly soluble in both water and organic solvents .

Result of Action

It is known that 5-hydroxymethylfurfural, a structurally similar compound, can produce various furan-based primary, secondary, and tertiary amines .

Action Environment

It is known that the production of 5-hydroxymethylfurfural, a structurally similar compound, can be influenced by various factors, including the presence of high-boiling solvents like dimethyl sulfoxide (dmso) .

Propriétés

IUPAC Name |

5-(hydroxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMAXDCIDVNRHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371458 |

Source

|

| Record name | 5-(Hydroxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93185-31-0 |

Source

|

| Record name | 5-(Hydroxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)